(3-Methylpyridin-2-yl)methanol hydrochloride
Overview
Description
(3-Methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylpyridine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature.
Procedure: 3-methylpyridine is reacted with formaldehyde in the presence of hydrogen chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylpyridine-2-carboxylic acid, while reduction could produce 3-methylpyridin-2-ylmethanol.
Scientific Research Applications
(3-Methylpyridin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Methylpyridin-2-yl)methanamine hydrochloride: Another derivative of pyridine with similar structural features.
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride: A related compound with different substituents on the pyridine ring.
Uniqueness
(3-Methylpyridin-2-yl)methanol hydrochloride is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(3-methylpyridin-2-yl)methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h2-4,9H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFQDWVHGBANU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741979 | |
Record name | (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70580-08-4 | |
Record name | (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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